The CCL2-CCR2 Signaling Axis: A Core Regulator of Immune Cell Trafficking and a Key Therapeutic Target
The CCL2-CCR2 Signaling Axis: A Core Regulator of Immune Cell Trafficking and a Key Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The C-C motif chemokine ligand 2 (CCL2)-C-C chemokine receptor 2 (CCR2) signaling axis is a critical pathway governing the migration and infiltration of monocytes, macrophages, memory T lymphocytes, and natural killer cells.[1][2] This axis plays a pivotal role in a wide array of physiological and pathological processes, including inflammation, immune responses, cancer progression, metabolic diseases, and neuropathic pain.[3][4][5][6] Given its central role in these conditions, the CCL2-CCR2 pathway has emerged as a significant therapeutic target for a variety of diseases.[7] This technical guide provides a comprehensive overview of the function of the CCL2-CCR2 signaling axis, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Functions of the CCL2-CCR2 Signaling Axis
The primary and most well-characterized function of the CCL2-CCR2 axis is the chemoattraction of CCR2-expressing cells.[2] CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is produced by a variety of cell types, including tumor cells, endothelial cells, fibroblasts, and immune cells, often in response to inflammatory stimuli such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[2] CCR2, a G protein-coupled receptor (GPCR), is predominantly expressed on monocytes, macrophages, and certain lymphocyte subsets.[8]
Upon binding of CCL2 to CCR2, a conformational change in the receptor activates intracellular signaling cascades. These pathways ultimately lead to cellular responses such as chemotaxis, cell survival, proliferation, and differentiation.[9][10] The multifaceted roles of this signaling axis are implicated in numerous disease states:
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Inflammation and Fibrosis: The CCL2-CCR2 axis is a key driver of inflammatory responses by recruiting monocytes to sites of inflammation, where they can differentiate into macrophages.[11] This process is central to the pathogenesis of various inflammatory and fibrotic diseases affecting organs such as the liver, lungs, kidneys, and heart.[9][11]
-
Cancer: In the tumor microenvironment, CCL2 secreted by cancer cells and stromal cells recruits CCR2-expressing tumor-associated macrophages (TAMs).[1][12] These TAMs can promote tumor growth, angiogenesis, invasion, and metastasis, and contribute to an immunosuppressive environment.[1][13] The CCL2-CCR2 axis can also directly promote the proliferation and survival of cancer cells.[10]
-
Metabolic Diseases: Chronic low-grade inflammation is a hallmark of metabolic diseases like obesity and type 2 diabetes.[3][5] The CCL2-CCR2 pathway contributes to this by mediating macrophage infiltration into adipose tissue, which in turn promotes insulin (B600854) resistance and other metabolic dysfunctions.
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Neuropathic Pain: In the nervous system, the CCL2-CCR2 axis is implicated in the development and maintenance of neuropathic pain by mediating neuroinflammation and enhancing synaptic transmission in the spinal cord.[4][6]
Quantitative Data on CCL2-CCR2 Signaling
The following tables summarize key quantitative data related to the CCL2-CCR2 signaling axis, providing a valuable resource for researchers in this field.
Table 1: Binding Affinities and Antagonist Potencies
| Ligand/Antagonist | Target | Assay Type | Cell Line/System | IC50/Ki | Reference(s) |
| CCL2 | Human CCR2 | Radioligand Binding | - | Kd = 0.77 nM | [2] |
| INCB3344 | Human CCR2 | Radioligand Binding | - | IC50 = 5.1 nM | [9][11] |
| Mouse CCR2 | Radioligand Binding | WEHI-274.1 | IC50 = 9.5 nM | [11] | |
| Human CCR2 | Chemotaxis | - | IC50 = 3.8 nM | [11] | |
| Mouse CCR2 | Chemotaxis | - | IC50 = 7.8 nM | [11] | |
| RS 504393 | Human CCR2 | Radioligand Binding | Recombinant | IC50 = 89 nM | [9] |
| Human CCR1 | Radioligand Binding | Recombinant | IC50 > 100 µM | ||
| - | MCP-1-induced Chemotaxis | - | IC50 = 330 nM | ||
| JNJ-41443532 | Human CCR2 | Radioligand Binding | - | IC50 = 37 nM | |
| Human CCR2 | Chemotaxis | - | IC50 = 30 nM | ||
| Mouse CCR2 | Radioligand Binding | - | Ki = 9.6 µM | ||
| CCR2 antagonist 4 (Teijin compound 1) | Human CCR2b | Radioligand Binding | - | IC50 = 180 nM | [9][11] |
| Human CCR2 | MCP-1-induced Chemotaxis | - | IC50 = 24 nM | [9][11] |
Table 2: CCL2 and CCR2 Expression in Health and Disease
| Molecule | Cell Type/Tissue | Condition | Expression Level | Reference(s) |
| CCL2 | Breast Cancer Tissue | Cancer | Higher than normal breast tissue | [7] |
| Lung Adenocarcinoma Microenvironment | Cancer | Highly expressed | [5] | |
| Head and Neck Squamous Cell Carcinoma (co-culture with THP1) | Cancer | Increased from ~200 pg/ml to >400 pg/ml | [6] | |
| CCR2 | Monocytes | Hypercholesterolemia | Increased expression | |
| Inflammatory Monocytes (Ly6Chi) | Murine | High expression | ||
| T cells, NK cells, Basophils | Inflammatory conditions | Upregulated protein expression | ||
| Acute Myeloid Leukemia Blasts | Cancer | Expressed in 65% of patients |
Signaling Pathways of the CCL2-CCR2 Axis
Upon CCL2 binding, CCR2 activates several downstream signaling pathways that mediate its diverse biological effects. As a GPCR, CCR2 couples to intracellular G proteins, primarily of the Gαi subtype. This leads to the dissociation of the Gα and Gβγ subunits, which in turn initiate multiple signaling cascades.
Experimental Protocols
Detailed methodologies for key experiments are crucial for studying the CCL2-CCR2 signaling axis. The following sections provide step-by-step protocols for three fundamental assays.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for CCR2 by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from a stable cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-CCL2.[3]
-
Test Compound: Unlabeled CCR2 antagonist at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5 M NaCl, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Harvest CCR2-expressing cells and prepare cell membranes by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well filter plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [¹²⁵I]-CCL2 (at a concentration near its Kd, e.g., 50 pM), and 50 µL of CCR2 membranes.[3]
-
Non-specific Binding: 25 µL of a high concentration of unlabeled CCL2 (e.g., 1 µM), 25 µL of [¹²⁵I]-CCL2, and 50 µL of CCR2 membranes.[3]
-
Competition: 25 µL of each dilution of the test compound, 25 µL of [¹²⁵I]-CCL2, and 50 µL of CCR2 membranes.[3]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[3]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[3]
-
Radioactivity Measurement: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.[3]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Boyden Chamber Chemotaxis Assay
This assay measures the chemotactic response of cells to a CCL2 gradient.
Materials:
-
Cells: CCR2-expressing cells (e.g., THP-1 monocytes, primary monocytes, or cancer cell lines).
-
Chemoattractant: Recombinant human CCL2.
-
Boyden Chamber: Transwell inserts with a porous membrane (e.g., 8 µm pore size for monocytes).
-
Culture Medium: Serum-free medium for cell suspension and medium with or without CCL2 for the lower chamber.
-
Fixation and Staining Reagents: Methanol (B129727) and Crystal Violet or DAPI.
-
Microscope.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: Add medium containing the desired concentration of CCL2 (e.g., 10-100 ng/mL) to the lower wells of the Boyden chamber. Add serum-free medium to control wells.
-
Cell Seeding: Place the Transwell inserts into the wells and add 100 µL of the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration appropriate for the cell type (e.g., 4-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured.
Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration upon CCR2 activation by CCL2.
Materials:
-
Cells: CCR2-expressing cells.
-
Calcium Indicator Dye: Indo-1 AM or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Agonist: Recombinant human CCL2.
-
Flow Cytometer or Fluorescence Plate Reader.
Procedure:
-
Cell Loading: Resuspend cells in assay buffer and load them with a calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with assay buffer to remove excess dye.
-
Cell Resuspension: Resuspend the cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Baseline Measurement: Acquire a baseline fluorescence reading for a short period (e.g., 30-60 seconds) using a flow cytometer or fluorescence plate reader.
-
Agonist Addition: Add CCL2 at the desired concentration to the cell suspension while continuing to record the fluorescence.
-
Data Acquisition: Continue recording the fluorescence for several minutes to capture the peak response and the return to baseline.
-
Data Analysis: Analyze the change in fluorescence intensity over time. The peak fluorescence intensity is indicative of the magnitude of the calcium flux.
The Role of CCL2-CCR2 in Cancer Metastasis
The CCL2-CCR2 signaling axis is a key player in multiple steps of the metastatic cascade.
Conclusion
The CCL2-CCR2 signaling axis is a fundamental pathway in immunology and pathology. Its intricate involvement in a multitude of diseases, particularly in orchestrating inflammatory responses and shaping the tumor microenvironment, underscores its importance as a therapeutic target. This technical guide provides a foundational understanding of the CCL2-CCR2 axis, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their efforts to further elucidate its functions and develop novel therapeutic strategies.
References
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- 2. researchgate.net [researchgate.net]
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- 5. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]
- 6. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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